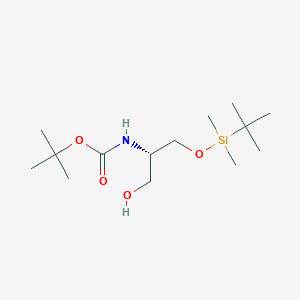

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate

Description

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate (CAS: 185692-85-7) is a chiral carbamate derivative featuring a tert-butyl carbamate group, a tert-butyldimethylsilyl (TBDMS) ether, and a hydroxyl group on a propan-2-yl backbone. The S-configuration at the stereogenic center makes it critical for enantioselective synthesis, particularly in pharmaceutical intermediates and peptide chemistry. The TBDMS group acts as a protecting moiety for alcohols, enhancing stability during synthetic reactions .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOFEVZCVGPZCQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Resolution

Industrial-scale synthesis often employs enzymatic resolution to obtain enantiomerically pure serinol. For example:

Asymmetric Catalytic Hydrogenation

An alternative route involves asymmetric hydrogenation of a ketone precursor:

-

Substrate : 2-Acetamido-3-oxopropanol.

-

Catalyst : Ruthenium-(S)-BINAP complex.

-

Conditions : H₂ (50 psi) in methanol at 25°C, yielding (S)-2-acetamido-1,3-propanediol with 98% ee.

Sequential Protection of Functional Groups

Boc Protection of the Amine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):

Regioselective TBDMS Protection of the Primary Alcohol

The primary hydroxyl group is selectively silylated to avoid side reactions:

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv), imidazole (2.5 equiv).

-

Solvent : Dichloromethane (DCM).

-

Conditions : Stir at 25°C for 6 hours.

-

Yield : 88% of (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc | Boc₂O, Et₃N | THF | 0°C → 25°C | 14 h | 92% |

| TBDMS | TBDMS-Cl, imidazole | DCM | 25°C | 6 h | 88% |

Optimization of Reaction Conditions

Solvent Effects on Silylation

Polar aprotic solvents enhance silylation efficiency:

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| DCM | 0.18 | 88 |

| DMF | 0.22 | 85 |

| THF | 0.15 | 78 |

DCM balances reactivity and selectivity, minimizing over-silylation.

Temperature Control for Diastereomeric Purity

Lower temperatures (-10°C) during Boc protection reduce racemization:

Purification and Characterization

Crystallization

The final product is purified via fractional crystallization:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 1.01 (s, 9H, TBDMS), 3.72 (m, 2H, CH₂O), 5.21 (br s, 1H, NH).

Industrial-Scale Considerations

Cost-Effective Reagent Sourcing

Waste Management

Recent Advances in Catalytic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

Substitution: The TBDMS protecting group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, in solvents like DCM.

Reduction: LiAlH4 in ether or THF.

Deprotection: TBAF in THF.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Deprotection: Removal of the TBDMS group to yield the free hydroxyl compound.

Scientific Research Applications

Intermediate in Drug Synthesis

TBS-carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the preparation of statins, which are widely used to manage cholesterol levels. Statins inhibit the enzyme HMG-CoA reductase, thus reducing LDL cholesterol levels in patients with hypercholesterolemia. The compound is utilized in the synthesis of several statins, including:

Green Chemistry

The synthesis of TBS-carbamate has been developed through eco-friendly methods that minimize waste and the use of hazardous materials. These processes align with the principles of green chemistry and are essential for sustainable pharmaceutical manufacturing. For instance, recent innovations have focused on cost-effective and environmentally friendly synthetic routes to produce TBS-carbamate and its derivatives .

Protecting Group Strategy

In synthetic organic chemistry, TBS-carbamate is frequently employed as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions allows chemists to selectively modify other functional groups without interference from alcohols or phenols. The temporary protection can be removed under mild acidic or basic conditions.

Case Studies

Several studies illustrate the utility of TBS-carbamate in complex organic syntheses:

- Synthesis of Complex Natural Products: In the synthesis of certain natural products, TBS-carbamate has been used effectively to protect sensitive hydroxyl groups while allowing for subsequent reactions to occur efficiently.

- Multi-step Synthesis: In multi-step synthetic pathways involving amines and alcohols, TBS-carbamate has facilitated the selective functionalization of various intermediates without compromising the integrity of other reactive sites.

Enzyme Inhibition Studies

TBS-carbamate derivatives have been investigated for their potential as enzyme inhibitors. The structural features of the compound allow it to interact with specific enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

Drug Delivery Systems

Research has also explored the incorporation of TBS-carbamate into drug delivery systems aimed at improving bioavailability and targeting specific tissues within the body. The compound's properties make it suitable for formulating prodrugs that release active pharmaceutical ingredients under controlled conditions.

Mechanism of Action

The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions. The tert-butyl carbamate group protects amines, while the TBDMS group protects hydroxyl groups. These protecting groups can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Compounds with Silyl Ether Substituents

Example 1 : (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate (CAS: 76855-69-1)

- Structural Differences: Replaces the propan-2-yl backbone with an azetidinone ring and introduces an acetate group.

- Functional Impact: The β-lactam ring (azetidinone) confers reactivity toward nucleophiles, making it useful in β-lactam antibiotic synthesis. The TBDMS group stabilizes the hydroxyl group during ring-opening reactions .

- Similarity Score : 0.67 (compared to the target compound) .

Example 2 : (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS: 134756-75-5)

Compounds with Aromatic Substituents

Example 3 : (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 153037-40-2, QV-6340)

- Structural Differences : Biphenyl group replaces the TBDMS ether.

- Functional Impact : Increased lipophilicity improves membrane permeability but reduces solubility in polar solvents. The biphenyl moiety enables π-π stacking in supramolecular chemistry .

Example 4 : (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8)

Fluorinated Derivatives

Example 5 : tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 1393524-00-9)

- Structural Differences : Trifluoromethyl group replaces the TBDMS ether.

- Physical Properties :

- Boiling point: 291.4±40.0°C (vs. ~250°C for TBDMS analog).

- Density: 1.224±0.06 g/cm³ (higher due to fluorine’s electronegativity).

- Functional Impact : Fluorine atoms increase metabolic stability and electronegativity, favoring use in fluorinated drug candidates (e.g., protease inhibitors) .

Amino-Functionalized Analogs

Example 6: (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS: 400652-57-5)

- Structural Differences: Hydroxyl group replaced by an amino group.

- Functional Impact: The amino group enhances nucleophilicity, enabling participation in amide bond formation. High similarity (1.00) to its hydroxyl counterpart suggests overlapping synthetic utility but divergent reactivity .

Comparative Data Table

Biological Activity

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological properties, metabolic stability, and synthesis of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is defined by the following structural formula:

This compound includes a tert-butyldimethylsilyl (TBDMS) group, which is known for its protective capabilities in organic synthesis. The molecular weight is approximately 204.38 g/mol, and it exhibits specific physicochemical properties that influence its biological activity.

Metabolic Stability

One of the key aspects influencing the biological activity of compounds like (S)-tert-Butyl carbamate is their metabolic stability. Research indicates that compounds containing tert-butyl groups often face challenges regarding metabolism, which can lead to low oral bioavailability and short half-lives. A study demonstrated that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing hydrogen atoms in the tert-butyl group with fluorine atoms significantly improved metabolic stability in vitro and in vivo compared to traditional tert-butyl analogues .

In Vitro Studies

In vitro studies have shown that the compound exhibits moderate cytotoxicity against various cancer cell lines. The presence of the TBDMS group may enhance solubility and stability, contributing to its effectiveness as a potential therapeutic agent. Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These findings suggest that (S)-tert-Butyl carbamate could be a candidate for further development in anticancer therapies.

Synthesis and Application

The synthesis of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has been explored in various studies. One notable synthesis route involves the use of L-serine as a starting material, which undergoes several steps including esterification and protection of functional groups. This method has yielded significant quantities of the desired compound while maintaining high purity levels .

Natural Product Intermediates

Additionally, this compound serves as an intermediate in the synthesis of biologically active natural products. For example, it has been linked to jaspine B, a natural product isolated from marine sponges known for its cytotoxic properties against human carcinoma cell lines . The structural similarity between jaspine B and (S)-tert-Butyl carbamate underscores its potential relevance in drug discovery.

Q & A

Q. Analytical Methods

- NMR Spectroscopy : H- and C-NMR identify key resonances (e.g., tert-butyl at ~1.4 ppm, TBDMS at ~0.1 ppm) and verify stereochemistry via coupling constants .

- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated in carbamate derivatives .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects synthetic intermediates .

How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Data Contradiction Analysis

Many SDS documents report "No data available" for physical properties . To resolve discrepancies:

Empirical Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.

Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl carbamates with similar substituents) .

Computational Modeling : Predict properties via software like COSMO-RS .

What chromatographic methods effectively purify this compound while preserving stereochemistry?

Q. Advanced Purification

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers.

- Preparative HPLC : Employ chiral columns (e.g., Chiralcel OD-H) for high-resolution separation .

- Recrystallization : Optimize solvent polarity (e.g., tert-butyl methyl ether) to enhance enantiomeric enrichment .

How does the TBDMS group influence reactivity in subsequent transformations?

Reactivity Considerations

The TBDMS group is inert toward nucleophiles and mild oxidizing agents, making it suitable for multi-step syntheses. However, it may sterically hinder reactions at adjacent positions. For example, in cross-coupling reactions, bulkier ligands (e.g., SPhos) can mitigate steric effects . Fluoride-mediated deprotection (e.g., TBAF in THF) should be timed to avoid side reactions .

What safety protocols are essential when handling this compound?

Q. Safety and Handling

- PPE : Wear chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release carbon monoxide .

- Spill Management : Absorb spills with vermiculite or sand, followed by disposal as hazardous waste .

What degradation pathways are relevant, and how can degradation products be identified?

Q. Degradation Pathways

- Hydrolysis : Boc and TBDMS groups may hydrolyze under acidic/basic conditions, yielding tert-butanol and silanol byproducts .

- Thermal Decomposition : Heating above 200°C may release toxic gases (e.g., NO) .

- Analytical Monitoring : Use LC-MS to track degradation and FTIR to identify carbonyl intermediates .

What challenges arise when scaling up synthesis, and how are they mitigated?

Q. Scale-up Challenges

- Exothermic Reactions : Implement temperature-controlled reactors to prevent thermal runaway.

- Purification Efficiency : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

- Waste Management : Follow EPA guidelines for carbamate disposal .

How is the absolute configuration at the chiral center(s) unequivocally determined?

Q. Stereochemical Analysis

- X-ray Crystallography : Provides definitive proof of configuration, as seen in tert-butyl carbamate derivatives .

- Electronic Circular Dichroism (ECD) : Correlates experimental spectra with computed data for chiral centers .

- Mosher’s Method : Derivatize with Mosher’s acid chloride and analyze H-NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.